

GPR30/GPER signaling pathways activated by G-1

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An In-depth Technical Guide to GPR30/GPER Signaling Pathways Activated by G-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The G protein-coupled estrogen receptor (GPER), also known as GPR30, has emerged as a critical mediator of rapid, non-genomic estrogen signaling.[1][2] Unlike the classical nuclear estrogen receptors (ER α and ER β), GPER is a seven-transmembrane receptor that triggers a variety of intracellular signaling cascades upon activation.[3][4] The selective, non-steroidal GPER agonist, G-1, has been instrumental in elucidating the specific functions of this receptor. [5][6] G-1 binds to GPER with high affinity ($K_i \approx 11$ nM) but does not bind to ER α or ER β , making it an invaluable tool for studying GPER-specific pathways.[7] This guide provides a detailed overview of the core signaling pathways activated by G-1, complete with data summaries, experimental protocols, and pathway visualizations.

Core Signaling Pathways Activated by G-1

Activation of GPER by G-1 initiates a complex network of signaling events that are highly context-dependent, varying with cell type and physiological conditions. The primary pathways include the activation of kinase cascades, mobilization of intracellular calcium, and modulation of cyclic AMP levels.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

One of the most well-documented outcomes of G-1-mediated GPER activation is the rapid phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). [3][8] This activation can occur through at least two distinct mechanisms:

- **Epidermal Growth Factor Receptor (EGFR) Transactivation:** This is a prominent pathway where GPER activation leads to the indirect activation of EGFR. [7][8] The process involves the dissociation of the G protein into $G\alpha$ and $G\beta\gamma$ subunits. The $G\beta\gamma$ complex activates Src, a non-receptor tyrosine kinase. [7][9] Activated Src then stimulates matrix metalloproteinases (MMPs), which cleave membrane-bound heparin-binding EGF-like growth factor (HB-EGF). [7][10] The released HB-EGF binds to and activates EGFR, initiating the canonical Ras/Raf/MEK/ERK signaling cascade. [3][9] This entire process occurs rapidly, within minutes of G-1 stimulation. [10]
- **EGFR-Independent Activation:** G-1 can also stimulate ERK1/2 activity independently of EGFR transactivation. [11] This pathway is often mediated by a pertussis toxin-sensitive Gai/o protein and involves the activation of phosphoinositide 3-kinase (PI3K). [11][12]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway, a critical regulator of cell survival, proliferation, and metabolism, is another key target of G-1/GPER signaling. [5][8][12] Upon G-1 binding, GPER can activate PI3K, leading to the phosphorylation and activation of Akt (also known as Protein Kinase B). [7][12] This pathway has been shown to mediate various downstream effects, including cell migration and the upregulation of MMP-9 in renal cell carcinoma. [12] In some contexts, both ERK and Akt pathways are activated simultaneously, but they may regulate different cellular functions. [8][12]

Intracellular Calcium (Ca^{2+}) Mobilization

G-1 binding to GPER elicits a rapid increase in cytosolic calcium concentration ($[Ca^{2+}]_c$). [2][7][13] This response is initiated by the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). [14] IP3 then binds to its receptors (IP3R) on the endoplasmic reticulum (ER) membrane, triggering the release of stored Ca^{2+} into the cytosol. [13][14] This GPER-mediated calcium rise can be blocked by the GPER antagonist G-36, the PLC inhibitor U73122, and the IP3 receptor inhibitor 2-APB, confirming the pathway's components. [13][14]

Cyclic AMP (cAMP) Signaling Pathway

The effect of G-1 on cyclic adenosine monophosphate (cAMP) production is multifaceted, as GPER can couple to different G alpha subunits.[\[15\]](#)

- Stimulation (via G α s): In many cell types, including neurons and bone marrow mesenchymal stem cells, G-1 stimulates adenylyl cyclase (AC) via a G α s protein, leading to an increase in intracellular cAMP levels.[\[1\]](#)[\[16\]](#)[\[17\]](#) This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream targets like the cAMP response element-binding protein (CREB), promoting gene transcription and cell proliferation.[\[1\]](#)[\[17\]](#)
- Inhibition (via G α i/o): Conversely, GPER can also couple to inhibitory G α i/o proteins, which inhibit adenylyl cyclase activity and decrease cAMP production.[\[11\]](#)[\[15\]](#)

This dual coupling allows G-1 to finely tune cellular responses depending on the relative expression of G protein subtypes in a given cell.

Other G-1 Activated Pathways

- ER Stress and Apoptosis: In certain cancer cells, G-1 can induce endoplasmic reticulum (ER) stress by causing ER Ca²⁺ efflux.[\[2\]](#)[\[18\]](#) This leads to the activation of the unfolded protein response (UPR), which can trigger apoptosis through the phosphorylation of kinases like JNK and CAMKII.[\[18\]](#)
- YAP/p73-Mediated Apoptosis: A novel pathway described in breast cancer cells involves the G-1-induced disruption of the LATS1/2-YAP interaction.[\[19\]](#) This promotes the nuclear accumulation of Yes-associated protein (YAP), which then binds to p73 to increase the expression of the pro-apoptotic protein Bax.[\[19\]](#)

Data Presentation

The functional outcomes of G-1 mediated GPER activation are diverse and cell-type specific. The following table summarizes the core signaling pathways and their associated cellular responses as documented in the literature.

Signaling Pathway	Key Mediators	Typical Cellular Response	Cell Types Studied	Citations
MAPK/ERK	Gβγ, Src, MMPs, EGFR, Ras/Raf/MEK	Proliferation, Cell Cycle Regulation, Gene Expression (e.g., c-fos)	Breast Cancer Cells, Sertoli Cells, Renal Cell Carcinoma, HCC	[7] [8] [9] [10] [20]
PI3K/Akt	Gai/o, PI3K, Akt/PKB	Cell Survival, Proliferation, Migration, Invasion	Renal Cell Carcinoma, Sertoli Cells, HCC, Neurons	[3] [5] [8] [12] [21]
Calcium Mobilization	PLC, IP3, ER	Rapid Cytosolic Ca ²⁺ Rise, PKC Activation, Gene Expression	Leukemia Cells, Breast Cancer Cells, Neuroblastoma Cells	[2] [7] [13] [14]
cAMP/PKA	Gas/Gai/o, Adenylyl Cyclase, PKA, CREB	Proliferation, Gene Expression (can be stimulatory or inhibitory)	Neurons, Bone Marrow Stem Cells, Hippocampal Cells	[1] [15] [16] [17]
ER Stress	IRE1α, PERK, JNK, CAMKII	Apoptosis, Cell Cycle Arrest	Breast Cancer Cells	[2] [18]
YAP/p73	YAP, p73, Bax	Apoptosis	Breast Cancer Cells	[19]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of GPER signaling. Below are protocols for key experiments cited in the literature.

Protocol 1: Western Blot for ERK1/2 or Akt Phosphorylation

This method is used to detect the activation state of kinases following G-1 stimulation.

- **Cell Culture and Treatment:** Plate cells (e.g., HCCLM3, ACHN) in appropriate media.[\[8\]](#)[\[12\]](#) Prior to stimulation, starve cells in serum-free media for 12-24 hours to reduce basal kinase activity.
- **Stimulation:** Treat cells with G-1 (typically 1 μ M) for various time points (e.g., 0, 5, 10, 30, 60 minutes).[\[8\]](#)[\[10\]](#) Include a vehicle control (e.g., DMSO).
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein (e.g., 20-40 μ g) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
- **Immunoblotting:**
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase (e.g., anti-phospho-ERK1/2 or anti-phospho-Akt) overnight at 4°C.
 - Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- **Normalization:** Strip the membrane and re-probe with an antibody for the total form of the kinase (e.g., anti-total-ERK1/2) or a loading control (e.g., anti- β -actin or anti-GAPDH) to ensure equal protein loading.

Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]_c)

This protocol uses a fluorescent indicator to measure changes in cytosolic calcium levels.[\[13\]](#)

- **Cell Preparation:** Plate cells on glass-bottom dishes suitable for fluorescence microscopy.
- **Dye Loading:** Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., 2-5 μ M), in a buffer like HBSS for 30-60 minutes at 37°C.
- **Washing:** Wash the cells gently with the buffer to remove excess extracellular dye.
- **Baseline Measurement:** Mount the dish on a fluorescence microscope and record the baseline fluorescence intensity for a few minutes before stimulation.
- **Stimulation and Recording:** Add G-1 (e.g., 1 μ M) to the dish while continuously recording the fluorescence intensity over time (e.g., for 5-10 minutes).[\[13\]](#) The excitation/emission wavelengths for Fluo-4 are typically ~494/516 nm.
- **Data Analysis:** Quantify the change in fluorescence intensity over time. The results are often expressed as a ratio (F/F_0), where F is the fluorescence at a given time point and F_0 is the baseline fluorescence. The peak amplitude and area under the curve can also be calculated.[\[13\]](#)

Protocol 3: Transwell Migration/Invasion Assay

This assay measures the ability of cells to move through a porous membrane.[\[12\]](#)

- **Chamber Preparation:** Use Transwell inserts (typically with 8 μ m pores). For invasion assays, coat the top of the membrane with a layer of Matrigel to simulate the basement membrane.
- **Cell Seeding:** Starve cells overnight. Resuspend the cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
- **Chemoattractant:** Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS). Add G-1 (e.g., 1 μ M) and any inhibitors to both the upper and lower chambers as

required by the experimental design.

- Incubation: Incubate the plates for a period that allows for cell migration/invasion (e.g., 24-48 hours) at 37°C.
- Cell Removal and Staining:
 - Carefully remove the cells that have not migrated from the top surface of the membrane using a cotton swab.
 - Fix the cells that have migrated to the bottom surface of the membrane with methanol or paraformaldehyde.
 - Stain the fixed cells with a dye such as crystal violet.
- Quantification: Elute the stain and measure the absorbance with a spectrophotometer, or count the number of stained cells in several microscopic fields.

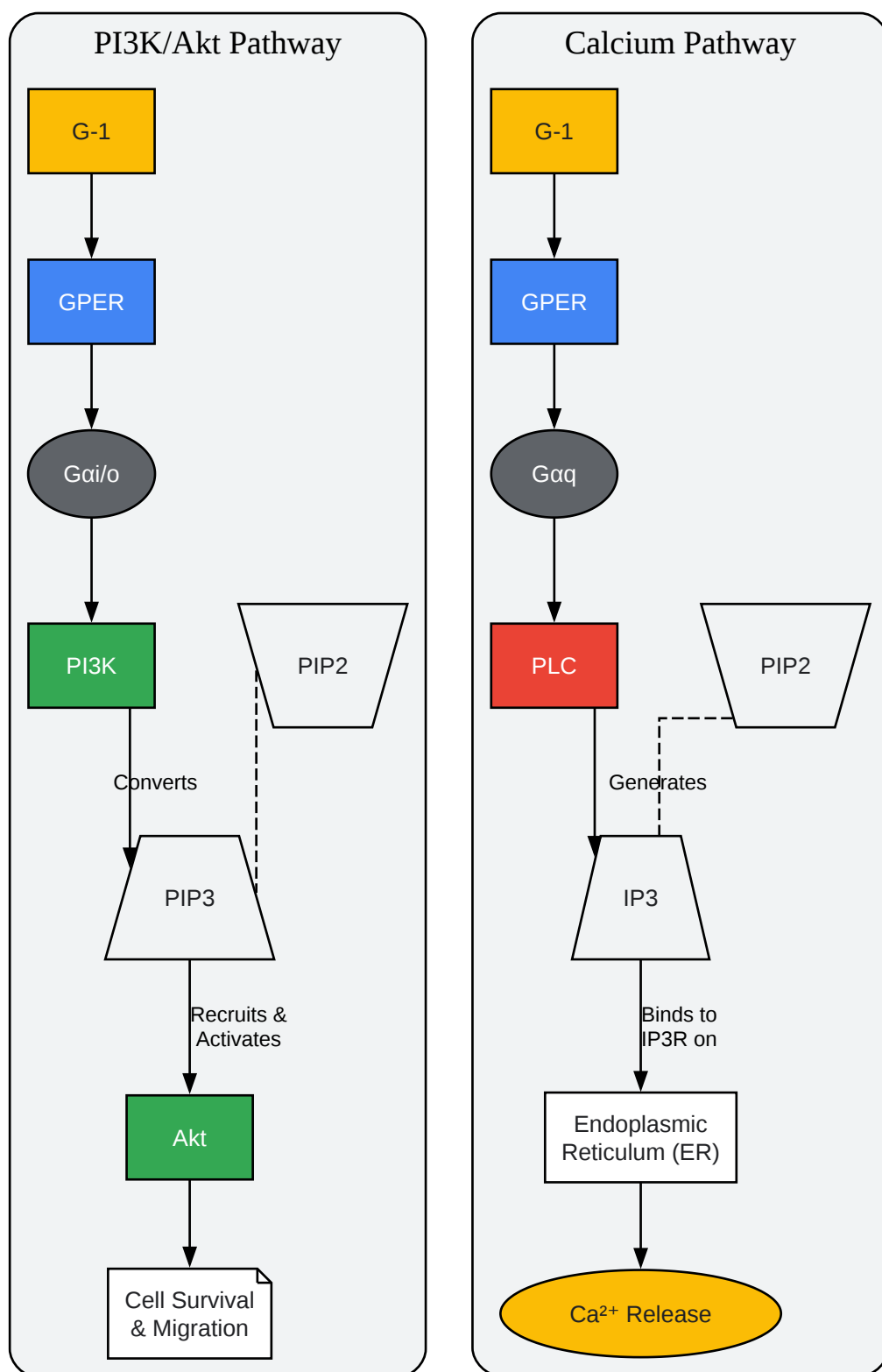
Signaling Pathway and Workflow Visualizations

The following diagrams were created using the Graphviz DOT language to illustrate the key G-1/GPER signaling pathways and a standard experimental workflow.



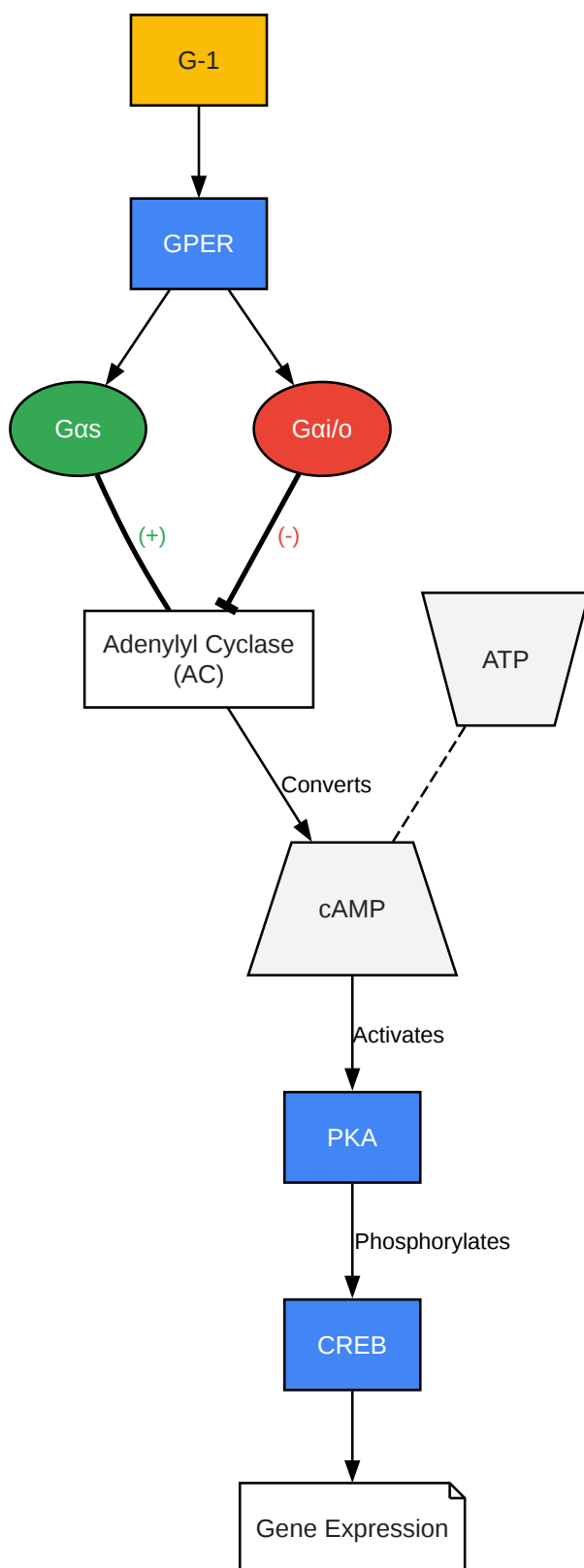
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GPER-mediated EGFR transactivation and ERK signaling.



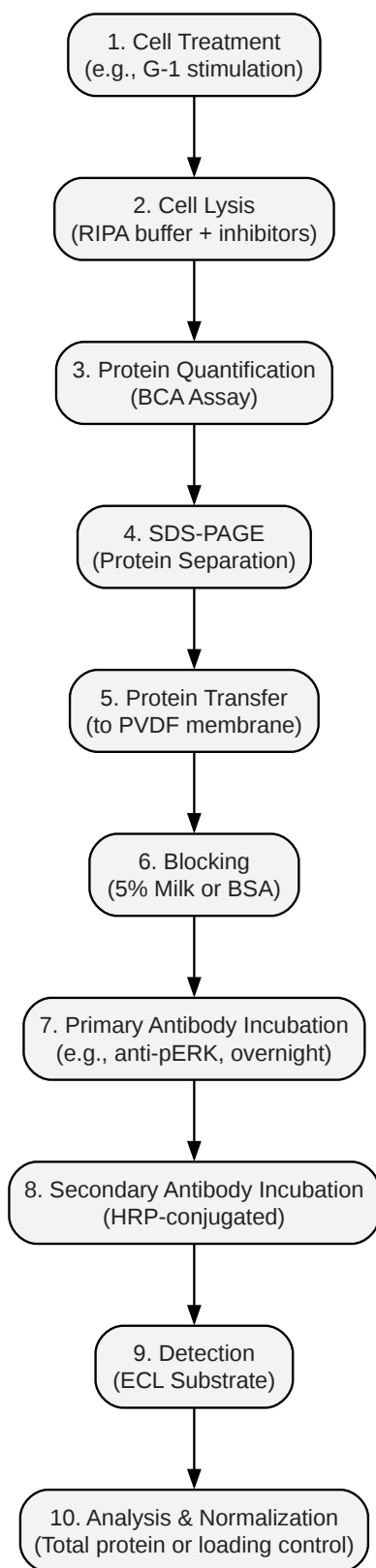
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GPER-mediated PI3K/Akt and Calcium signaling pathways.



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Dual regulation of cAMP signaling by GPER activation.



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Experimental workflow for Western Blot analysis.

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